Methyl 5-Fluoro-3-nitropicolinate vs. Methyl 3-Nitropicolinate: A 9.88% Increase in Molecular Weight Enables Fluorine-Specific Synthetic Transformations
The primary structural differentiator of Methyl 5-fluoro-3-nitropicolinate from its direct non-fluorinated analog, Methyl 3-nitropicolinate, is the presence of a fluorine atom at the 5-position, which replaces a hydrogen atom. This substitution results in a calculated molecular weight increase of 17.99 g/mol (from 182.13 g/mol to 200.12 g/mol), representing a 9.88% difference [1]. This is not merely a mass difference; the fluorine atom introduces a unique, reactive C-F bond that is absent in the comparator. While specific kinetic data for SNAr reactions on this exact scaffold are not available in the public domain, the presence of the electron-withdrawing nitro group at the 3-position is well-established to activate the adjacent 2- and 4-positions for nucleophilic attack, and the 5-fluoro group provides a distinct leaving group capability (fluoride) for nucleophilic aromatic substitution (SNAr) reactions . The non-fluorinated Methyl 3-nitropicolinate lacks this synthetic handle, limiting its utility to transformations on the nitro or ester groups.
| Evidence Dimension | Molecular Weight & Presence of Synthetic Handle (Fluorine) |
|---|---|
| Target Compound Data | Molecular Weight: 200.12 g/mol; Contains one C-F bond |
| Comparator Or Baseline | Methyl 3-nitropicolinate: Molecular Weight: 182.13 g/mol; No fluorine atom present |
| Quantified Difference | ΔMW = +17.99 g/mol (+9.88%); Presence of a fluorine substituent vs. hydrogen. |
| Conditions | Calculated molecular weight from molecular formula C7H5FN2O4 vs. C7H6N2O4 |
Why This Matters
Procurement of the 5-fluoro analog is mandatory for any synthetic route that requires a fluorine atom as a synthetic handle for SNAr reactions, as the non-fluorinated comparator cannot serve this function.
- [1] PubChem. Methyl 3-nitropyridine-2-carboxylate (Compound Summary). View Source
